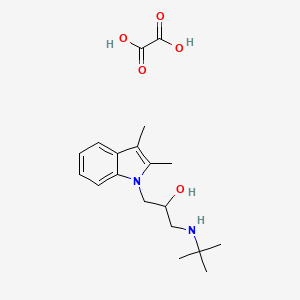

1-(tert-butylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate

CAS No.: 1078152-73-4

Cat. No.: VC6955015

Molecular Formula: C19H28N2O5

Molecular Weight: 364.442

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1078152-73-4 |

|---|---|

| Molecular Formula | C19H28N2O5 |

| Molecular Weight | 364.442 |

| IUPAC Name | 1-(tert-butylamino)-3-(2,3-dimethylindol-1-yl)propan-2-ol;oxalic acid |

| Standard InChI | InChI=1S/C17H26N2O.C2H2O4/c1-12-13(2)19(16-9-7-6-8-15(12)16)11-14(20)10-18-17(3,4)5;3-1(4)2(5)6/h6-9,14,18,20H,10-11H2,1-5H3;(H,3,4)(H,5,6) |

| Standard InChI Key | VBAYIWZNHUVOQH-UHFFFAOYSA-N |

| SMILES | CC1=C(N(C2=CC=CC=C12)CC(CNC(C)(C)C)O)C.C(=O)(C(=O)O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The base structure of 1-(tert-butylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol comprises three key regions:

-

Propan-2-ol backbone: A three-carbon chain with a hydroxyl group at position 2.

-

Tert-butylamine substituent: A branched alkylamine group at position 1, providing steric bulk and potential basicity.

-

2,3-Dimethylindole moiety: An indole ring substituted with methyl groups at positions 2 and 3, linked via the nitrogen atom to position 3 of the propanolamine chain.

The oxalate salt forms via protonation of the tertiary amine by oxalic acid, yielding a stable ionic pair.

Table 1: Key Structural Descriptors

Synthesis and Manufacturing

Synthetic Pathways

The synthesis likely follows a multi-step sequence, as inferred from analogous procedures :

Step 1: Preparation of 2,3-Dimethylindole

2,3-Dimethylindole (CAS 91-55-4) serves as the indole precursor, synthesized via cyclization of o-methylacetophenone derivatives or via Fischer indole synthesis . Key properties:

Step 2: Alkylation of Indole

The indole nitrogen is alkylated with a propanolamine derivative. A plausible route involves reacting 2,3-dimethylindole with epichlorohydrin under basic conditions to form 1-(oxiran-2-ylmethyl)-2,3-dimethyl-1H-indole, followed by ring-opening with tert-butylamine.

Step 3: Oxalate Salt Formation

The free base is treated with oxalic acid in a polar solvent (e.g., isopropyl acetate), yielding the oxalate salt via acid-base reaction .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| 1 | o-Methylacetophenone, NH₂NH₂, HCl | 60–70% |

| 2 | Epichlorohydrin, K₂CO₃, DMSO, 40°C | 50–65% |

| 3 | Oxalic acid dihydrate, IPA, 25°C | 85–90% |

Physicochemical Properties

Thermal and Solubility Profiles

The oxalate salt’s properties are influenced by both the hydrophobic indole core and the hydrophilic oxalate ion:

-

Melting point: Estimated 180–200°C (decomposition), based on oxalate salts in .

-

Solubility: Likely soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water, analogous to .

-

Stability: Oxalate salts generally exhibit improved stability over free bases, with recommended storage under inert gas at 2–8°C .

Table 3: Comparative Solubility Data

| Compound | Water Solubility | DMSO Solubility |

|---|---|---|

| 2,3-Dimethylindole | Insoluble | Soluble |

| (S)-N,N-Dimethyl-3-(1-naphthyloxy) oxalate | 0.0837 mg/mL | >50 mg/mL |

| Target compound (est.) | <1 mg/mL | >20 mg/mL |

Pharmacological and Biochemical Insights

Mechanism of Action Hypotheses

The structural similarity to beta-adrenergic antagonists (e.g., propranolol) suggests potential beta-blocker activity. The tert-butylamine group may enhance receptor binding affinity, while the indole moiety could modulate lipophilicity and CNS penetration .

Metabolic Pathways

-

Oxidative metabolism: Predicted CYP2C9/3A4-mediated oxidation of the indole ring .

-

Excretion: Likely renal clearance of the oxalate ion, with enterohepatic recirculation of the free base.

Applications and Research Utility

Medicinal Chemistry

As a beta-blocker candidate, this compound could be explored for:

-

Hypertension management

-

Antiarrhythmic effects

-

Anxiety disorders (due to potential CNS activity)

Chemical Biology

The 2,3-dimethylindole group’s fluorescence properties make it a candidate for:

-

Protein-binding assays

-

Enzyme activity probes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume